(R/S)-Delta-Hexalactone-d6
Description
(R/S)-Delta-Hexalactone-d6 is a deuterated derivative of delta-hexalactone, a cyclic ester (lactone) with a six-membered ring structure. The "d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope. This substitution enhances its utility in analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where isotopic labeling aids in tracking metabolic pathways or studying molecular interactions . The deuterated form would have a molecular weight of approximately 136.14 g/mol due to the isotopic substitution.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
5,5,6-trideuterio-6-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/i1D3,3D2,5D |
InChI Key |
RZTOWFMDBDPERY-TZGAIVCRSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-Delta-Hexalactone-d6 typically involves the deuteration of delta-hexalactone. One common method is the catalytic hydrogenation of delta-hexalactone in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(R/S)-Delta-Hexalactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(R/S)-Delta-Hexalactone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of lactone metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (R/S)-Delta-Hexalactone-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes that recognize lactones, leading to the formation of deuterated metabolites. These metabolites can then be traced to study metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
Structural and Functional Comparisons
(a) Natural Delta-Dodecalactone (CAS 713-95-1)
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- Key Differences: Delta-Dodecalactone features a 12-carbon chain, resulting in a larger molecular weight and longer hydrophobic tail compared to the six-carbon structure of (R/S)-Delta-Hexalactone-d4. Applications: Primarily used as a flavoring agent in food and feed due to its fruity, coconut-like aroma . Safety: Classified as non-hazardous under EU Regulation (EC) No 1272/2008 .
(b) Delta-Undecalactone (CAS not provided)
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.27 g/mol
- Key Differences :
- Contains an 11-carbon chain, offering intermediate volatility between Hexalactone-d6 and Dodecalactone.
- Applications : Used in fragrances and flavorings for its peach-like scent. The absence of deuterium limits its use in research compared to Hexalactone-d5.
(c) D-Gluconic Acid Delta-Lactone (CAS 90-80-2)
- Molecular Formula : C₆H₁₀O₆
- Molecular Weight : 178.14 g/mol
- Key Differences :
- A sugar-derived lactone with additional hydroxyl groups, making it hydrophilic compared to the aliphatic Hexalactone-d6.
- Applications : Functions as a food acidulant and preservative rather than a flavoring agent. Its structural complexity and polarity distinguish it from the simpler, deuterated Hexalactone-d6 .
Comparative Data Table
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